

Application Notes and Protocols for N-alkylation using 4-(lodomethyl)-2-phenylthiazole

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Compound of Interest		
Compound Name:	4-(lodomethyl)-2-phenylthiazole	
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This document provides detailed protocols and application notes for the N-alkylation of primary and secondary amines using **4-(lodomethyl)-2-phenylthiazole**. The resulting N-((2-phenylthiazol-4-yl)methyl)amine derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anti-inflammatory effects through the inhibition of key signaling pathways.

Introduction

Thiazole-containing compounds represent a versatile class of heterocyclic scaffolds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The N-alkylation of amines with functionalized thiazoles is a key synthetic strategy to generate novel bioactive molecules. **4-(lodomethyl)-2-phenylthiazole** is a reactive electrophile that readily undergoes nucleophilic substitution with a variety of amines to yield the corresponding N-alkylated products. These products are valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

One of the key mechanisms of action for some thiazole derivatives is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines. Its inhibition can lead to a potent anti-inflammatory response, making compounds that target this pathway promising candidates for the treatment of inflammatory diseases.



Data Presentation

The following tables summarize the quantitative data for the biological activities of representative N-alkylated thiazole derivatives.

Table 1: Inhibitory Activity of Thiazole Derivatives against p38α MAPK

Compound ID	Structure	IC50 (μM)	Reference
1	N-[3-(4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amine derivative	0.036 ± 0.12	[1]
2	1,2,4-triazole-based benzothiazole-2- amine	0.031 ± 0.14	[2]
3	Phenyl-(2- phenylamino-thiazol- 5-yl)-methanone	0.1 - 2	[3]
SB203580 (Reference)	Standard p38 MAPK inhibitor	0.043 ± 0.27	[1]

Table 2: Antimicrobial Activity of N-((2-phenylthiazol-4-yl)methyl)amine Derivatives



Compound ID	Amine Moiety	Test Organism	MIC (mg/mL)	Reference
4a	Benzothiazolylthi azolidin-4-one derivative	P. aeruginosa	0.10	[4]
4b	Benzothiazolylthi azolidin-4-one derivative	Methicillin- resistant S. aureus (MRSA)	0.10	[4]
Ampicillin (Reference)	Standard antibiotic	P. aeruginosa	>1.00	[4]
Streptomycin (Reference)	Standard antibiotic	P. aeruginosa	0.12	[4]

Experimental Protocols

General Protocol for N-alkylation of Amines with 4-(lodomethyl)-2-phenylthiazole

This protocol describes a general method for the N-alkylation of primary and secondary amines.

Materials:

- 4-(lodomethyl)-2-phenylthiazole
- Primary or secondary amine (1.0 1.2 equivalents)
- · Anhydrous acetone or acetonitrile
- Optional: Potassium carbonate (K2CO3) or another suitable non-nucleophilic base (1.5 equivalents)
- · Round-bottom flask
- · Magnetic stirrer



- Reflux condenser (if heating is required)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Standard laboratory glassware for workup and purification

Procedure:

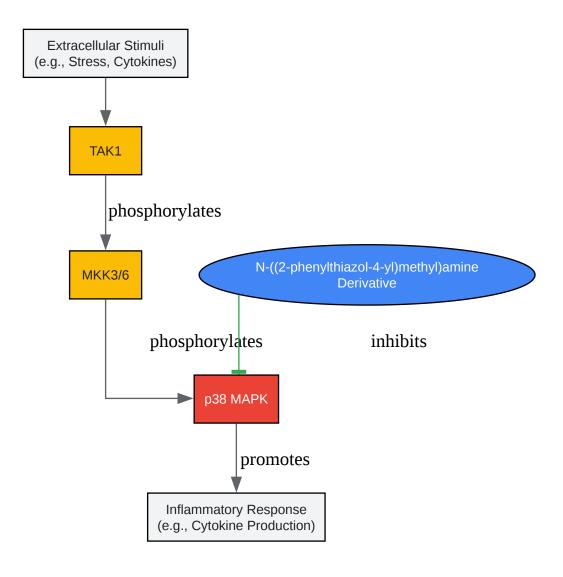
- In a clean, dry round-bottom flask, dissolve **4-(lodomethyl)-2-phenylthiazole** (1 equivalent) in anhydrous acetone or acetonitrile.
- Add the primary or secondary amine (1.0 1.2 equivalents) to the solution.
- For less reactive amines or to neutralize the hydroiodic acid formed during the reaction, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents). For many reactive amines, the reaction may proceed without a base.
- Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.
- If the reaction is sluggish at room temperature, it can be gently heated to reflux.
- Upon completion of the reaction (as indicated by TLC, typically disappearance of the starting material), cool the reaction mixture to room temperature.
- If a base was used, filter the reaction mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-((2-phenylthiazol-4yl)methyl)amine derivative.
- Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mandatory Visualizations



Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling pathway and the inhibitory effect of the synthesized thiazole derivatives.



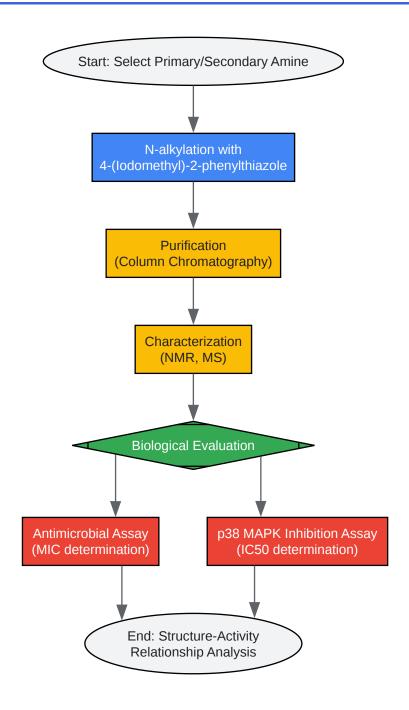
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Caption: Inhibition of the p38 MAPK signaling pathway by N-((2-phenylthiazol-4-yl)methyl)amine derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of N-((2-phenylthiazol-4-yl)methyl)amine derivatives.





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Caption: General workflow for the synthesis and biological evaluation of target compounds.

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